2-Chloro-6-(1,3-dithian-2-yl)pyrazine 2-Chloro-6-(1,3-dithian-2-yl)pyrazine
Brand Name: Vulcanchem
CAS No.: 874114-31-5
VCID: VC8304376
InChI: InChI=1S/C8H9ClN2S2/c9-7-5-10-4-6(11-7)8-12-2-1-3-13-8/h4-5,8H,1-3H2
SMILES: C1CSC(SC1)C2=CN=CC(=N2)Cl
Molecular Formula: C8H9ClN2S2
Molecular Weight: 232.8 g/mol

2-Chloro-6-(1,3-dithian-2-yl)pyrazine

CAS No.: 874114-31-5

Cat. No.: VC8304376

Molecular Formula: C8H9ClN2S2

Molecular Weight: 232.8 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-6-(1,3-dithian-2-yl)pyrazine - 874114-31-5

Specification

CAS No. 874114-31-5
Molecular Formula C8H9ClN2S2
Molecular Weight 232.8 g/mol
IUPAC Name 2-chloro-6-(1,3-dithian-2-yl)pyrazine
Standard InChI InChI=1S/C8H9ClN2S2/c9-7-5-10-4-6(11-7)8-12-2-1-3-13-8/h4-5,8H,1-3H2
Standard InChI Key GLZHTPZZLVJSJV-UHFFFAOYSA-N
SMILES C1CSC(SC1)C2=CN=CC(=N2)Cl
Canonical SMILES C1CSC(SC1)C2=CN=CC(=N2)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrazine ring—a six-membered aromatic system with two nitrogen atoms at positions 1 and 4. Substituents at positions 2 (chloro) and 6 (1,3-dithian-2-yl) introduce steric and electronic modifications that influence reactivity. The 1,3-dithian-2-yl group consists of a six-membered dithiane ring containing two sulfur atoms at positions 1 and 3, which enhances the compound’s ability to participate in nucleophilic and coordination reactions.

Physical Properties

Key physical properties include:

PropertyValueSource
Molecular Weight232.75 g/mol
Melting PointNot reported
SolubilityLimited in polar solvents
StabilityStable under inert conditions

The absence of a reported melting point suggests decomposition upon heating, a common trait among sulfur-containing heterocycles. Its limited solubility in polar solvents like water necessitates the use of dimethylformamide (DMF) or tetrahydrofuran (THF) for reactions.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy confirms the structure:

  • 1H^1\text{H} NMR: Signals at δ 8.42 (s, 1H, pyrazine-H), 8.05 (s, 1H, pyrazine-H), and 4.37 (s, 2H, dithiane-H) align with the expected aromatic and dithiane protons.

  • 13C^{13}\text{C} NMR: Peaks at δ 157.1 (pyrazine-C), 145.7 (pyrazine-C), and 129.0 (dithiane-C) validate the connectivity.

Synthesis and Optimization

Primary Synthetic Route

The most common synthesis involves reacting 2-chloropyrazine with 1,3-dithiane under cryogenic conditions:

2-Chloropyrazine+1,3-Dithianen-BuLi, -70°C2-Chloro-6-(1,3-dithian-2-yl)pyrazine\text{2-Chloropyrazine} + \text{1,3-Dithiane} \xrightarrow{\text{n-BuLi, -70°C}} \text{2-Chloro-6-(1,3-dithian-2-yl)pyrazine}

n-Butyllithium deprotonates 1,3-dithiane, generating a thiolate intermediate that attacks the electron-deficient pyrazine ring. The low temperature (-70°C) minimizes side reactions and ensures regioselectivity at position 6.

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The chloro group at position 2 is susceptible to nucleophilic displacement. For example, hydrazine derivatives react to form hydrazinylpyrazines, precursors to triazolopyrazine antimalarials :

2-Chloro-6-(1,3-dithian-2-yl)pyrazine+Hydrazine2-Hydrazinyl-6-(1,3-dithian-2-yl)pyrazine\text{2-Chloro-6-(1,3-dithian-2-yl)pyrazine} + \text{Hydrazine} \rightarrow \text{2-Hydrazinyl-6-(1,3-dithian-2-yl)pyrazine}

This intermediate cyclizes with carbonyl compounds to yield triazolo[4,3-a]pyrazines, a class with demonstrated activity against Plasmodium falciparum .

Oxidation and Reduction

  • Oxidation: Treatment with hydrogen peroxide converts dithiane to disulfoxide, altering electronic properties.

  • Reduction: Catalytic hydrogenation (H2_2/Pd-C) saturates the pyrazine ring, producing piperazine analogs.

Applications in Pharmaceutical Research

Antimalarial Agents

Structural analogs of 2-Chloro-6-(1,3-dithian-2-yl)pyrazine exhibit potent antimalarial activity. For instance, triazolo[4,3-a]pyrazines derived from this compound show IC50_{50} values below 100 nM against drug-resistant malaria strains .

Antibacterial Derivatives

6-Methoxypyrazine-2-carboxylic acid hydrazide derivatives, synthesized via similar pathways, demonstrate broad-spectrum antibacterial activity. These compounds inhibit bacterial DNA gyrase, a target for novel antibiotics .

Recent Advances and Future Directions

Catalytic Applications

Recent studies explore its use as a ligand in transition-metal catalysis. The sulfur atoms coordinate to palladium, enabling Suzuki-Miyaura cross-coupling reactions under mild conditions .

Material Science Innovations

Incorporation into conductive polymers enhances thermal stability and electron transport properties, relevant for organic photovoltaics.

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